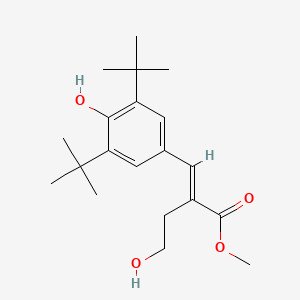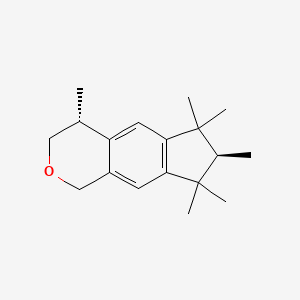
Hexamethylindanopyran, (4R,7R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexamethylindanopyran, (4R,7R)-, also known as Galaxolide, is a synthetic musk compound widely used in the fragrance industry. It is known for its strong, long-lasting scent and is commonly found in perfumes, deodorants, and other personal care products. The compound has a molecular formula of C18H26O and a molecular weight of 258.3984 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexamethylindanopyran, (4R,7R)-, is synthesized through a multi-step chemical process. The synthesis typically involves the cyclization of a suitable precursor, followed by methylation and hydrogenation steps. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry is achieved .
Industrial Production Methods
In industrial settings, the production of Hexamethylindanopyran, (4R,7R)-, is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Hexamethylindanopyran, (4R,7R)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Substitution reactions, such as halogenation, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
Hexamethylindanopyran, (4R,7R)-, has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of synthetic musk compounds and their environmental impact.
Biology: Research has explored its effects on aquatic organisms and its potential as an endocrine disruptor.
Medicine: Studies have investigated its potential use in drug delivery systems due to its lipophilic nature.
Industry: Beyond fragrances, it is used in the formulation of household cleaning products and air fresheners.
Mécanisme D'action
The mechanism of action of Hexamethylindanopyran, (4R,7R)-, primarily involves its interaction with olfactory receptors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic musk scent. Additionally, its lipophilic nature allows it to penetrate biological membranes, making it effective in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexamethylindanopyran, (4S,7R)-: Another stereoisomer with similar properties but different olfactory characteristics.
Tonalide: A synthetic musk with a similar structure but different scent profile.
Cashmeran: Another musk compound with a distinct woody scent.
Uniqueness
Hexamethylindanopyran, (4R,7R)-, stands out due to its strong, long-lasting scent and its widespread use in the fragrance industry. Its unique stereochemistry contributes to its distinct olfactory properties, making it a valuable compound in various applications .
Propriétés
Numéro CAS |
252933-48-5 |
|---|---|
Formule moléculaire |
C18H26O |
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
(4R,7R)-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene |
InChI |
InChI=1S/C18H26O/c1-11-9-19-10-13-7-15-16(8-14(11)13)18(5,6)12(2)17(15,3)4/h7-8,11-12H,9-10H2,1-6H3/t11-,12-/m0/s1 |
Clé InChI |
ONKNPOPIGWHAQC-RYUDHWBXSA-N |
SMILES isomérique |
C[C@H]1COCC2=CC3=C(C=C12)C([C@H](C3(C)C)C)(C)C |
SMILES canonique |
CC1COCC2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


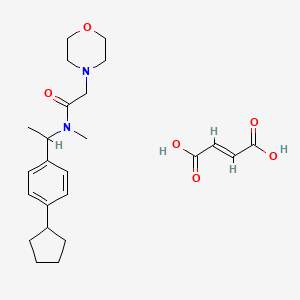




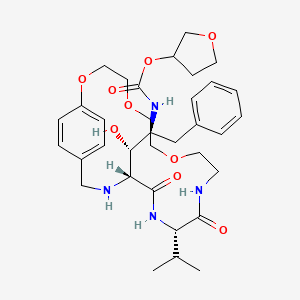




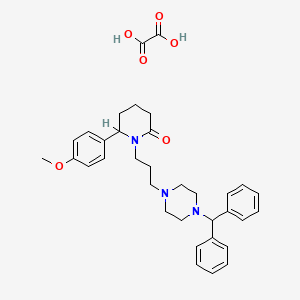
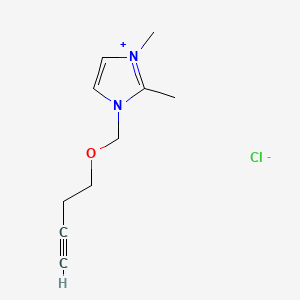
![[(3S,3aR,6S,6aS)-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;dihydrochloride](/img/structure/B12745786.png)
